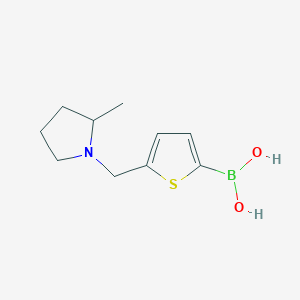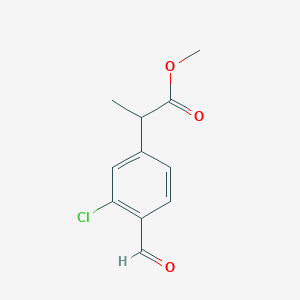
Racemic 1-amino-2-undecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic 1-amino-2-undecanol is an organic compound with the molecular formula C11H25NO It is a primary aliphatic alcohol with an amino group attached to the second carbon of an undecane chain
準備方法
Synthetic Routes and Reaction Conditions: Racemic 1-amino-2-undecanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-2-undecanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-undecanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of 1-amino-2-undecanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: Racemic 1-amino-2-undecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products:
Oxidation: 2-Undecanone or 2-undecanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Racemic 1-amino-2-undecanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 1-amino-2-undecanol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
1-Amino-2-decanol: Similar structure but with a shorter carbon chain.
1-Amino-2-dodecanol: Similar structure but with a longer carbon chain.
2-Amino-1-undecanol: Isomer with the amino group on the first carbon.
Uniqueness: Racemic 1-amino-2-undecanol is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and biological activities. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring amphiphilic molecules.
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
1-aminoundecan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3 |
InChIキー |
NSEKSRWWQUGVJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B8288390.png)


![tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B8288413.png)


![3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile](/img/structure/B8288442.png)

![4-Hydroxy-6-[3-(2-phenylethoxy)phenyl]-3-[(2-phenylethyl)thio]-2H-pyran-2-one](/img/structure/B8288451.png)
